molecular formula C7H4ClNOS2 B13817292 1,3-Benzothiazole-2-sulfinyl chloride CAS No. 21588-54-5

1,3-Benzothiazole-2-sulfinyl chloride

Katalognummer: B13817292
CAS-Nummer: 21588-54-5
Molekulargewicht: 217.7 g/mol
InChI-Schlüssel: HEZHHILXQNYPGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzothiazolesulfinylchloride(8CI) is a heterocyclic organic compound with the molecular formula C₇H₄ClNOS₂. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazolesulfinylchloride(8CI) typically involves the reaction of benzothiazole with sulfuryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Benzothiazole+Sulfuryl Chloride2-Benzothiazolesulfinylchloride(8CI)\text{Benzothiazole} + \text{Sulfuryl Chloride} \rightarrow \text{2-Benzothiazolesulfinylchloride(8CI)} Benzothiazole+Sulfuryl Chloride→2-Benzothiazolesulfinylchloride(8CI)

The reaction conditions often include maintaining a specific temperature range and using appropriate solvents to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 2-Benzothiazolesulfinylchloride(8CI) is scaled up using similar synthetic routes. The process involves optimizing reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzothiazolesulfinylchloride(8CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzothiazoles. These products have diverse applications in various fields .

Wissenschaftliche Forschungsanwendungen

2-Benzothiazolesulfinylchloride(8CI) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Benzothiazolesulfinylchloride(8CI) involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Benzothiazolesulfinylchloride(8CI) include:

Uniqueness

2-Benzothiazolesulfinylchloride(8CI) is unique due to its sulfinyl chloride functional group, which imparts distinct reactivity compared to other benzothiazole derivatives. This uniqueness makes it valuable in specific synthetic and research applications .

Eigenschaften

CAS-Nummer

21588-54-5

Molekularformel

C7H4ClNOS2

Molekulargewicht

217.7 g/mol

IUPAC-Name

1,3-benzothiazole-2-sulfinyl chloride

InChI

InChI=1S/C7H4ClNOS2/c8-12(10)7-9-5-3-1-2-4-6(5)11-7/h1-4H

InChI-Schlüssel

HEZHHILXQNYPGN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.